Dichloracetylserine sodium
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Overview
Description
N-Dichloroacetyl-L-serine Sodium Salt is a chemical compound with the molecular formula C5H6Cl2NNaO4 It is a derivative of the amino acid serine, where the amino group is acylated with a dichloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dichloroacetyl-L-serine Sodium Salt can be synthesized using the Schotten-Baumann reaction. This involves the reaction of L-serine with dichloroacetyl chloride in the presence of an aqueous sodium hydroxide solution . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective acylation of the amino group.
Industrial Production Methods
While specific industrial production methods for N-Dichloroacetyl-L-serine Sodium Salt are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-Dichloroacetyl-L-serine Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield L-serine and dichloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving N-Dichloroacetyl-L-serine Sodium Salt include:
Sodium hydroxide: Used in the synthesis and hydrolysis reactions.
Dichloroacetyl chloride: Used as the acylating agent in the synthesis.
Major Products Formed
The major products formed from the reactions of N-Dichloroacetyl-L-serine Sodium Salt include L-serine, dichloroacetic acid, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N-Dichloroacetyl-L-serine Sodium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetyl group into other molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and protein synthesis.
Mechanism of Action
The mechanism of action of N-Dichloroacetyl-L-serine Sodium Salt involves its interaction with cellular proteins and enzymes. The dichloroacetyl group can inhibit protein synthesis by interfering with the function of ribosomes and other protein-synthesizing machinery. This inhibition can lead to the suppression of tumor cell growth and other biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Dichloroacetyl-DL-serine Sodium Salt
- N-Chloroacetyl-DL-alpha-aminobutyric acid
- N-(Chloroacetyl)-DL-phenylalanine
Uniqueness
N-Dichloroacetyl-L-serine Sodium Salt is unique due to its specific structure and the presence of the dichloroacetyl group. This group imparts distinct chemical and biological properties, making it valuable for specific research applications, particularly in the study of protein synthesis inhibition and antitumor activity .
Properties
CAS No. |
22205-01-2 |
---|---|
Molecular Formula |
C5H6Cl2NNaO4 |
Molecular Weight |
238.00 g/mol |
IUPAC Name |
sodium;(2S)-2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C5H7Cl2NO4.Na/c6-3(7)4(10)8-2(1-9)5(11)12;/h2-3,9H,1H2,(H,8,10)(H,11,12);/q;+1/p-1/t2-;/m0./s1 |
InChI Key |
RETAOVSRPQQHSS-DKWTVANSSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
Origin of Product |
United States |
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